Cas no 53391-72-3 (6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one)

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one structure
53391-72-3 structure
Nome del prodotto:6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
Numero CAS:53391-72-3
MF:C15H9ClO3
MW:272.683163404465
MDL:MFCD00791714
CID:380853
PubChem ID:5398657

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,6-chloro-7-hydroxy-4-phenyl-
    • 6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
    • 6-chloro-7-hydroxy-4-phenylchromen-2-one
    • 4-Phenyl-6-chlor-7-hydroxy-cumarin
    • 6-Chlor-7-hydroxy-4-phenyl-cumarin
    • 6-Chloranyl-7-Oxidanyl-4-Phenyl-Chromen-2-One
    • 6-chloro-4-phenylumbelliferone
    • 6-chloro-7-hydroxy-4-phenyl-chromen-2-one
    • 6-chloro-7-hydroxy-4-phenylcoumarin
    • 6-chloro-7-hydroxy-4-phenyl-coumarin
    • AC1NUC0M
    • AC1Q78CC
    • AC1Q797W
    • Oprea1_061370
    • Oprea1_187298
    • UWU
    • BRD-K10192959-001-01-7
    • MFCD00791714
    • Z57108618
    • SCHEMBL21629563
    • 53391-72-3
    • AKOS000522234
    • 6-Chloro-7-hydroxy-4-phenyl-2H-1-benzopyran-2-one
    • VS-09078
    • SR-01000442904-1
    • DTXSID50419865
    • HMS1416M22
    • SR-01000442904
    • IFLab1_001694
    • EiM08-40624
    • CS-0235007
    • EN300-15168
    • WAY-298851
    • AB00090945-01
    • Q27466970
    • BBL029016
    • DB-359491
    • STK829221
    • AE-641/11700246
    • 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
    • MDL: MFCD00791714
    • Inchi: InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H
    • Chiave InChI: TUQNFQUMZKUALD-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O

Proprietà calcolate

  • Massa esatta: 272.02407
  • Massa monoisotopica: 272.0240218g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 387
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 3.4

Proprietà sperimentali

  • PSA: 46.53

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C614178-250mg
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3
250mg
$ 230.00 2022-06-06
TRC
C614178-25mg
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3
25mg
$ 50.00 2022-06-06
Enamine
EN300-15168-5.0g
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95%
5.0g
$743.0 2023-02-09
Enamine
EN300-15168-2.5g
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95%
2.5g
$503.0 2023-02-09
Enamine
EN300-15168-10000mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
10000mg
$1101.0 2023-09-27
1PlusChem
1P00DQWO-50mg
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
50mg
$111.00 2024-04-30
1PlusChem
1P00DQWO-100mg
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
100mg
$140.00 2024-04-30
1PlusChem
1P00DQWO-1g
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
53391-72-3 95%
1g
$368.00 2024-04-30
Enamine
EN300-15168-50mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
50mg
$42.0 2023-09-27
Enamine
EN300-15168-2500mg
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
53391-72-3 95.0%
2500mg
$503.0 2023-09-27
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd